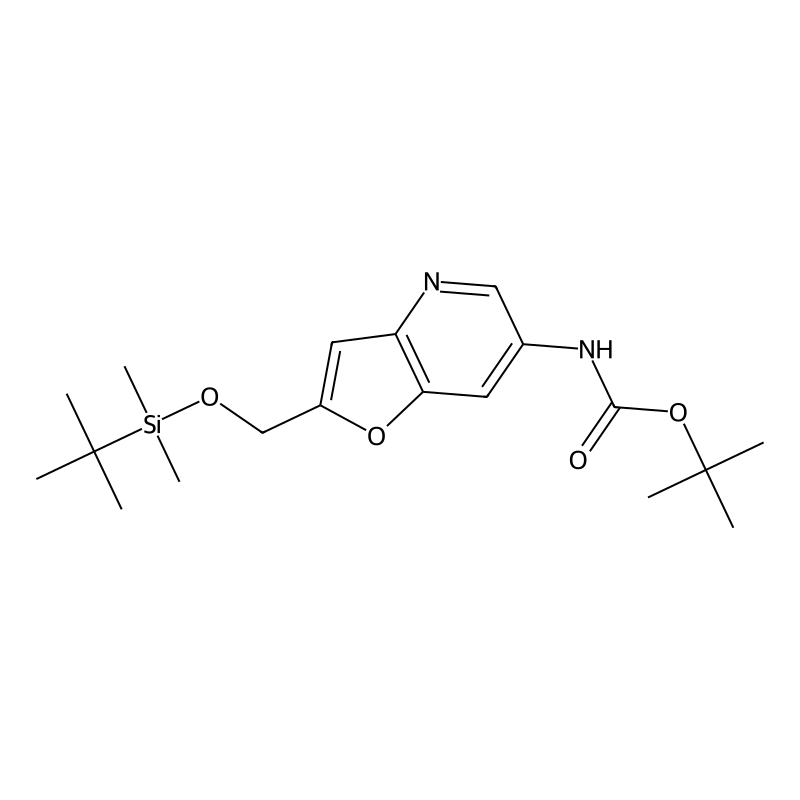

tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate is a synthetic organic compound with the molecular formula C19H30N2O4Si and a molecular weight of 378.54 g/mol. This compound features a furo[3,2-b]pyridine core, which is a bicyclic structure that includes both furan and pyridine rings. The tert-butyldimethylsilyloxy group enhances the compound's stability and solubility, making it suitable for various biological applications.

As the function of this compound is not clearly defined, a specific mechanism of action cannot be described.

- Carbamates: Some carbamate compounds can exhibit cholinesterase inhibitory activity, which can be toxic to the nervous system. However, the specific activity of this compound is unknown.

- Organosilicon compounds: While generally considered less toxic than other organometallics, some organosilicon compounds can irritate skin and eyes.

- Deprotection Reactions: The tert-butyldimethylsilyloxy group can be removed under acidic or fluoride conditions, yielding the free hydroxymethyl derivative.

- Nucleophilic Substitution: The carbamate moiety can participate in nucleophilic attack by amines or alcohols, leading to the formation of new derivatives.

These reactions are significant for modifying the compound for specific applications in medicinal chemistry.

Tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate has shown promising biological activities, particularly in inhibiting amyloid protein formation. Studies indicate that this compound may play a role in neuroprotective strategies against neurodegenerative diseases associated with amyloid plaques, such as Alzheimer's disease .

The synthesis of tert-butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate typically involves:

- Formation of the Furo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Tert-Butyldimethylsilyloxy Group: This is often done using silylation reagents under controlled conditions.

- Carbamoylation: The final step involves reacting the hydroxymethyl derivative with tert-butyl isocyanate to form the carbamate.

These steps require careful optimization to ensure high yields and purity of the final product.

This compound has several applications in medicinal chemistry and biochemical research:

- Proteomics Research: It is utilized as a biochemical tool for studying protein interactions and modifications.

- Neuroprotective Agents: Given its ability to inhibit amyloid formation, it may be explored as a therapeutic agent for neurodegenerative diseases.

Several compounds share structural or functional similarities with tert-butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate. Here are some notable examples:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine | Lacks carbamate group | Primarily studied for its silyl ether properties |

| Furo[3,2-b]pyridine derivatives | Various substitutions on the pyridine ring | Diverse biological activities depending on substituents |

| Tert-butyl carbamate derivatives | General structure similar to carbamates | Broad applications in drug design |

These comparisons highlight the unique structural features of tert-butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate that contribute to its specific biological activities and potential therapeutic applications.

tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate is a complex heterocyclic compound featuring a furo[3,2-b]pyridine core structure with two key functional groups: a tert-butyldimethylsilyloxy (TBDMS) protected hydroxymethyl group at the 2-position and a tert-butyl carbamate (Boc) group at the 6-position [1] [2]. This compound represents an important class of heterocyclic structures that have garnered significant attention in organic synthesis and medicinal chemistry research [1] [3]. The furo[3,2-b]pyridine scaffold consists of a furan ring fused to a pyridine ring, creating a bicyclic system with unique electronic and structural properties [1] [4].

The presence of the TBDMS protecting group on the hydroxymethyl functionality provides stability during synthetic manipulations while allowing for selective deprotection under specific conditions [5] [6]. Similarly, the tert-butyl carbamate group serves as a protected amine, which can be transformed into various nitrogen-containing functionalities through subsequent chemical modifications . These structural features make this compound particularly valuable as a synthetic intermediate in the preparation of more complex molecules [3] [2].

Recent advances in heterocyclic chemistry have highlighted the importance of furopyridine derivatives in various applications, driving interest in efficient synthetic methodologies for their preparation and functionalization [9] [10]. The following sections will explore the synthetic approaches to furopyridine compounds, the strategic use of protecting groups, key reaction types employed in their synthesis, and structural comparisons with related compounds [4] [11].

Detailed Discussion

Synthetic Progress of Furopyridine Compounds

Furopyridine compounds represent an important class of heterocyclic structures that have been synthesized through various methodological approaches [1] [4]. The synthesis of furo[3,2-b]pyridine derivatives, including tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate, typically involves several key strategies that can be categorized based on which heterocyclic ring is constructed during the synthetic sequence [4] [12].

Construction of the Furan Ring on Pyridine Precursors

One common approach involves the construction of the furan ring onto a pre-existing pyridine scaffold [2] [12]. This method often begins with appropriately substituted pyridine derivatives that contain suitable functional groups for cyclization to form the fused furan ring [4] [12]. For example, 3-hydroxypyridines or 3-halopyridines can serve as starting materials for the construction of furo[3,2-b]pyridine systems [1] [2].

A representative synthetic route involves the reaction of 3-chloro-2-hydroxypyridine with terminal alkynes in the presence of palladium and copper catalysts, followed by cyclization to form the furo[3,2-b]pyridine core [2] [13]. This approach has been successfully employed under ultrasound irradiation conditions, providing an efficient method for accessing 2-substituted furo[3,2-b]pyridines [2] [12].

Construction of the Pyridine Ring on Furan Precursors

An alternative strategy involves the construction of the pyridine ring onto a pre-functionalized furan scaffold [4] [11]. This approach typically requires furan derivatives with appropriate substituents that can participate in ring-forming reactions to generate the fused pyridine system [4] [9]. While this method is less common for furo[3,2-b]pyridines specifically, it represents an important synthetic pathway for related furopyridine isomers [4] [11].

Multicomponent and Cascade Reactions

Recent advances in furopyridine synthesis have focused on the development of multicomponent and cascade reactions that allow for the simultaneous construction of both heterocyclic rings [9] [10]. These approaches offer advantages in terms of step economy and synthetic efficiency [11] [10]. For instance, the reaction of pyridine-N-oxides with appropriate reagents can lead to the formation of furopyridine derivatives through a series of transformations including cyclization and rearrangement processes [14] [10].

Synthetic Methods for Functionalized Furo[3,2-b]pyridines

The synthesis of highly functionalized furo[3,2-b]pyridines, such as tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate, often requires additional steps for the introduction of specific substituents [12] . The hydroxymethyl group at the 2-position can be introduced through various methods, including reduction of ester or aldehyde functionalities, followed by protection with the TBDMS group [5] [12]. The carbamate group at the 6-position is typically installed through reactions involving amine functionalities, such as protection of an amino group with di-tert-butyl dicarbonate .

Table 1 summarizes some key synthetic methods for furo[3,2-b]pyridine derivatives:

| Synthetic Approach | Key Reagents | Reaction Conditions | Yield Range (%) | References |

|---|---|---|---|---|

| Sonogashira coupling/cyclization | Terminal alkynes, Pd/Cu catalysts | Ultrasound, 50-80°C | 60-85 | [2] [13] |

| Cyclization of pyridine derivatives | Ethyl 2-hydroxyacetate, base | Reflux, 80-120°C | 50-75 | [12] |

| Pd-catalyzed cross-coupling | Aryl/vinyl halides, boronic acids | 80-100°C, base | 65-90 | [2] [16] |

| Microwave-assisted synthesis | Various precursors | 150-180°C, 15-30 min | 70-85 | [17] |

The synthesis of tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate specifically would likely involve a multi-step sequence including the construction of the furo[3,2-b]pyridine core, functionalization at the 2- and 6-positions, and appropriate protection strategies [12] . The hydroxymethyl group could be introduced through reduction of an ester or aldehyde at the 2-position, followed by TBDMS protection, while the carbamate group would be installed through reaction of an amine at the 6-position with di-tert-butyl dicarbonate [5] .

Chemical Strategies of Protecting Groups (TBDMS/TBDPS)

Protecting groups play a crucial role in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups [5] [18]. The tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) groups are widely used silyl protecting groups for hydroxyl functionalities, offering distinct advantages in terms of stability and selectivity [19] [6].

TBDMS Protecting Group: Properties and Applications

The TBDMS group, present in tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate, is one of the most commonly employed silyl protecting groups for alcohols in organic synthesis [5] [6]. It offers a balance between stability under various reaction conditions and ease of removal when desired [18] [6]. The TBDMS group is typically introduced using tert-butyldimethylsilyl chloride (TBDMSCl) or the more reactive tert-butyldimethylsilyl triflate (TBDMSOTf) in the presence of a base such as imidazole, pyridine, or 2,6-lutidine [5] [20].

The mechanism of TBDMS protection involves nucleophilic attack of the alcohol oxygen on the silicon atom, with displacement of the chloride or triflate leaving group [20] [21]. This process proceeds through a pentacoordinate silicon intermediate, which is a characteristic feature of silicon chemistry [22] [21]. The reaction is typically carried out in aprotic solvents such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) [18] [20].

The TBDMS group exhibits good stability under basic conditions and moderate stability under acidic conditions [5] [21]. It is resistant to many nucleophiles, oxidizing agents, and reducing agents, making it compatible with a wide range of synthetic transformations [6] [23]. However, it is susceptible to fluoride-mediated deprotection, which is one of the most common methods for its removal [5] [21].

TBDPS Protecting Group: Properties and Applications

The TBDPS group is structurally similar to TBDMS but contains two phenyl groups instead of methyl groups attached to the silicon atom [19] [24]. This structural difference results in increased steric bulk and enhanced stability compared to TBDMS [19] [24]. The TBDPS group is typically introduced using tert-butyldiphenylsilyl chloride (TBDPSCl) under conditions similar to those used for TBDMS protection [19] [24].

The increased steric hindrance provided by the phenyl groups makes TBDPS ethers more resistant to acidic hydrolysis and nucleophilic attack compared to TBDMS ethers [19] [25]. This enhanced stability can be advantageous in synthetic sequences involving harsh reaction conditions or extended reaction times [19] [24]. However, the increased stability also means that more forceful conditions are often required for deprotection [19] [21].

Comparative Analysis of TBDMS and TBDPS

Both TBDMS and TBDPS groups offer distinct advantages and limitations that influence their selection for specific synthetic applications [19] [21]. Table 2 provides a comparative analysis of these protecting groups:

| Property | TBDMS | TBDPS | References |

|---|---|---|---|

| Steric bulk | Moderate | High | [19] [24] |

| Stability to acid | Moderate | High | [19] [21] |

| Stability to base | High | High | [5] [24] |

| Selectivity for 1° alcohols | Good | Excellent | [5] [6] |

| Ease of introduction | Easy | Easy | [18] [24] |

| Typical deprotection methods | TBAF, HF, acid | TBAF, HF | [5] [21] |

| Relative cost | Lower | Higher | [19] [24] |

The choice between TBDMS and TBDPS often depends on the specific requirements of the synthetic sequence [19] [25]. In the case of tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate, the TBDMS group was likely selected based on considerations of stability, compatibility with other functional groups present in the molecule, and the planned synthetic transformations [5] [23].

Deprotection Strategies

The removal of silyl protecting groups is a critical step in synthetic sequences [5] [21]. For TBDMS ethers, common deprotection methods include:

- Fluoride-mediated deprotection using reagents such as tetrabutylammonium fluoride (TBAF), which forms a strong silicon-fluorine bond, driving the reaction [5] [20].

- Acidic hydrolysis using aqueous acids such as hydrochloric acid, trifluoroacetic acid, or acetic acid [5] [21].

- Lewis acid-mediated deprotection using reagents such as boron trifluoride etherate [21] [26].

The selection of an appropriate deprotection method depends on the presence of other functional groups and their compatibility with the deprotection conditions [5] [21]. In the context of tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate, the TBDMS group could be selectively removed using fluoride sources under conditions that would preserve the tert-butyl carbamate group [5] .

Key Reaction Types in Organic Synthesis (Sonogashira Coupling, Pd/C Catalysis)

The synthesis of complex heterocyclic compounds such as tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate often involves key carbon-carbon and carbon-heteroatom bond-forming reactions [16] [13]. Among these, palladium-catalyzed cross-coupling reactions, particularly Sonogashira coupling, and heterogeneous palladium catalysis using palladium on carbon (Pd/C) play crucial roles [16] [27].

Sonogashira Coupling: Mechanism and Applications

Sonogashira coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides [16] [28]. This reaction employs a palladium catalyst along with a copper co-catalyst and a base, typically an amine [16] [29]. The Sonogashira coupling has become one of the most widely used methods for the formation of sp²-sp carbon-carbon bonds and finds extensive applications in the synthesis of heterocyclic compounds, including furopyridines [16] [13].

The mechanism of Sonogashira coupling involves two catalytic cycles [28] [29]:

The palladium cycle: This begins with the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst, forming a Pd(II) species [28] [29]. After transmetalation with the copper acetylide, reductive elimination occurs to form the carbon-carbon bond and regenerate the Pd(0) catalyst [28] [29].

The copper cycle: The terminal alkyne reacts with the copper catalyst in the presence of a base to form a copper acetylide, which then participates in the transmetalation step of the palladium cycle [28] [30].

In the context of furopyridine synthesis, Sonogashira coupling has been employed for the introduction of alkynyl substituents onto halogenated pyridine precursors, which can subsequently undergo cyclization to form the fused furan ring [2] [13]. For example, the coupling of 3-iodopyridine derivatives with terminal alkynes, followed by appropriate cyclization reactions, has been used to access furo[3,2-b]pyridine scaffolds [31] [2].

Recent advances in Sonogashira coupling include the development of copper-free variants, the use of heterogeneous catalysts for improved recyclability, and the application of microwave and ultrasound techniques to enhance reaction efficiency [29] [32]. These developments have expanded the scope and utility of Sonogashira coupling in heterocyclic synthesis [32] [13].

Pd/C Catalysis: Principles and Applications

Palladium on carbon (Pd/C) is a heterogeneous catalyst consisting of palladium metal deposited on activated carbon [33] [27]. It is widely used in organic synthesis due to its high catalytic activity, stability, and ease of separation from reaction mixtures [33] [27]. Pd/C catalysis finds applications in various transformations, including hydrogenation, dehydrogenation, oxidation, and cross-coupling reactions [33] [27].

The catalytic activity of Pd/C stems from the high surface area provided by the activated carbon support and the catalytic properties of palladium metal [33] [27]. The carbon support not only provides a large surface area for palladium deposition but also influences the electronic properties of the palladium particles, affecting their catalytic behavior [33] [27].

In the synthesis of furopyridine derivatives, Pd/C has been employed in several key transformations [2] [33]:

Hydrogenation reactions: Pd/C is commonly used for the reduction of double and triple bonds, nitro groups, and other reducible functionalities [33] [27]. In furopyridine synthesis, selective hydrogenation can be used to modify substituents without affecting the heterocyclic core [2] [33].

Cross-coupling reactions: Pd/C can catalyze various cross-coupling reactions, including Sonogashira coupling [2] [32]. For instance, the synthesis of 2-substituted furo[3,2-b]pyridines has been achieved using Pd/C in combination with copper co-catalysts under ultrasound irradiation [2] [13].

Oxidation reactions: Pd/C can catalyze oxidation processes, which may be relevant for the functionalization of furopyridine scaffolds [33] [27].

Table 3 summarizes some key applications of Pd/C catalysis in the synthesis of heterocyclic compounds:

| Reaction Type | Substrate | Conditions | Product | Yield (%) | References |

|---|---|---|---|---|---|

| Hydrogenation | Alkenes, alkynes | H₂, Pd/C, solvent | Alkanes | 80-95 | [33] [27] |

| Sonogashira coupling | Aryl halides, terminal alkynes | Pd/C, CuI, base | Arylalkynes | 65-85 | [2] [32] |

| Oxidation | Alcohols | Pd/C, O₂ or oxidant | Aldehydes, ketones | 70-90 | [33] [27] |

| Debenzylation | Benzyl ethers | H₂, Pd/C, solvent | Alcohols | 85-95 | [33] [27] |

The use of Pd/C in the synthesis of tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate would likely involve one or more of these transformations, particularly in the construction of the furo[3,2-b]pyridine core or the functionalization of specific positions [2] [33].

Combined Approaches and Recent Advances

Recent advances in synthetic methodology have explored the combination of Sonogashira coupling and Pd/C catalysis for the efficient synthesis of heterocyclic compounds [2] [32]. For example, the use of Pd/C as a heterogeneous catalyst for Sonogashira coupling offers advantages in terms of catalyst recovery and reuse, addressing sustainability concerns in organic synthesis [32] [13].

Furthermore, the development of one-pot procedures that combine multiple transformations, such as Sonogashira coupling followed by cyclization, has streamlined the synthesis of complex heterocycles including furopyridines [31] [2]. These approaches reduce the number of isolation and purification steps, leading to improved overall efficiency [31] [13].

In the context of tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate, a synthetic strategy might involve Sonogashira coupling for the introduction of key substituents, followed by cyclization to form the furo[3,2-b]pyridine core, and subsequent functionalization and protection steps to install the TBDMS and tert-butyl carbamate groups [2] [5].

Structural Comparison and Differences with Similar Compounds

tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate belongs to a family of heterocyclic compounds based on the furo[3,2-b]pyridine scaffold [1] [34]. Structural comparisons with related compounds provide insights into the unique features of this molecule and its potential chemical and biological properties [35] [36].

Comparison with Other Furopyridine Isomers

The furo[3,2-b]pyridine core of tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate represents one of several possible isomeric arrangements of fused furan and pyridine rings [4] [9]. Other common furopyridine isomers include furo[2,3-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine [4] [14]. These isomers differ in the position and orientation of the fusion between the furan and pyridine rings, resulting in distinct electronic and structural properties [4] [9].

Table 4 compares the structural features of different furopyridine isomers:

| Furopyridine Isomer | Fusion Pattern | Electronic Properties | References |

|---|---|---|---|

| Furo[3,2-b]pyridine | 3,2-b | Electron-rich furan fused to positions 3,2 of pyridine | [1] [4] |

| Furo[2,3-b]pyridine | 2,3-b | Furan fused to positions 2,3 of pyridine | [4] [14] |

| Furo[2,3-c]pyridine | 2,3-c | Furan fused to positions 2,3 of pyridine (different orientation) | [4] [14] |

| Furo[3,2-c]pyridine | 3,2-c | Furan fused to positions 3,2 of pyridine (different orientation) | [31] [4] |

The specific fusion pattern in furo[3,2-b]pyridine creates a unique electronic distribution that influences the reactivity and properties of compounds based on this scaffold [1] [4]. For instance, the nitrogen atom in the pyridine ring and the oxygen atom in the furan ring create distinct regions of electron density and potential hydrogen bonding sites [4] [9].

Comparison with Differently Substituted Furo[3,2-b]pyridines

Within the family of furo[3,2-b]pyridine derivatives, compounds differ in the nature, position, and pattern of substituents attached to the heterocyclic core [35] [36]. tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate features specific substituents at the 2- and 6-positions, namely a TBDMS-protected hydroxymethyl group and a tert-butyl carbamate group, respectively [35] [34].

Other furo[3,2-b]pyridine derivatives may contain different functional groups such as halogens, alkyl, aryl, or heteroaryl substituents, as well as various oxygen, nitrogen, or sulfur-containing functionalities [35] [36]. These structural variations influence the physical, chemical, and biological properties of the compounds [35] [36].

For example, furo[3,2-b]pyridines with electron-withdrawing groups such as halogens or nitro groups at specific positions may exhibit enhanced electrophilicity at certain sites, affecting their reactivity in nucleophilic substitution reactions [36] [37]. Conversely, derivatives with electron-donating groups such as alkoxy or amino substituents may show increased nucleophilicity at specific positions [36] [37].

Comparison with Compounds Containing Different Protecting Groups

The presence of the TBDMS protecting group on the hydroxymethyl functionality and the tert-butyl carbamate protecting group on the amine at the 6-position are distinctive features of tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate [5] . Related compounds may contain different protecting groups on these or similar functionalities, leading to variations in stability, reactivity, and synthetic utility [5] .

Alternative silyl protecting groups for the hydroxymethyl functionality could include trimethylsilyl (TMS), triethylsilyl (TES), or TBDPS, each offering different levels of stability and selectivity in deprotection [19] [5]. Similarly, alternative carbamate protecting groups for the amine functionality could include methyl, ethyl, or benzyl carbamates, which would exhibit different stability profiles under various reaction conditions .

Table 5 compares some common protecting groups for hydroxyl and amine functionalities:

| Functionality | Protecting Group | Stability to Acid | Stability to Base | Deprotection Methods | References |

|---|---|---|---|---|---|

| Hydroxyl | TBDMS | Moderate | High | TBAF, HF, acid | [5] [21] |

| Hydroxyl | TBDPS | High | High | TBAF, HF | [19] [24] |

| Hydroxyl | TES | Low | Moderate | TBAF, mild acid | [5] [21] |

| Amine | tert-Butyl carbamate (Boc) | Low | High | TFA, HCl | |

| Amine | Benzyl carbamate (Cbz) | High | Moderate | H₂, Pd/C | |

| Amine | Fluorenylmethyl carbamate (Fmoc) | High | Low | Piperidine, DBU |

The specific combination of TBDMS and tert-butyl carbamate protecting groups in tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate allows for orthogonal deprotection strategies, where each protecting group can be removed selectively under conditions that do not affect the other [5] . This orthogonality is valuable in synthetic sequences requiring selective functionalization of different groups [5] .

Structure-Property Relationships

The structural features of tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate, including the furo[3,2-b]pyridine core and the specific substituents at the 2- and 6-positions, contribute to its physical, chemical, and potential biological properties [35] [36]. Understanding these structure-property relationships is important for predicting the behavior of this compound in various contexts [36] [37].

Key structure-property relationships include:

Solubility: The presence of the lipophilic TBDMS and tert-butyl groups likely enhances solubility in organic solvents while reducing water solubility [5] .

Reactivity: The protected hydroxymethyl and amine functionalities serve as masked reactive sites that can be revealed through deprotection for further synthetic transformations [5] .

Stability: The furo[3,2-b]pyridine core provides a stable heterocyclic scaffold, while the protecting groups offer stability under specific reaction conditions [1] [5].

Conformational preferences: The arrangement of substituents around the furo[3,2-b]pyridine core influences the three-dimensional structure of the molecule, potentially affecting its interactions with other molecules [36] [37].

These structure-property relationships highlight the unique features of tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate compared to related compounds and provide insights into its potential applications in synthetic chemistry [35] [36].

tert-Butyldimethylsilyl 保护基团的优势

tert-Butyldimethylsilyl (TBDMS) 保护基团在该化合物合成中的选择具有重要的战略意义 [1] [2] [3]。相比于其他硅基保护基团,TBDMS 展现出优异的稳定性和选择性特征。根据相对稳定性数据,TBDMS 在酸性条件下的稳定性比 trimethylsilyl (TMS) 高 20,000 倍,在碱性条件下同样保持 20,000 倍的稳定性优势 [4] [3]。

硅基保护基团的反应机制

TBDMS 保护基团的引入涉及亲核取代反应机制 [5] [6]。反应过程中,羟基氧原子的孤对电子对硅原子进行亲核攻击,形成五配位或六配位的硅络合物中间体 [7]。该机制的关键特征在于硅原子能够形成超价键合,使得反应在温和条件下进行。反应动力学研究表明,该反应对醇类亲核试剂呈二级反应 [7]。

TBDMS-Cl 与醇类的反应遵循以下机制步骤:首先,醇分子与 TBDMS-Cl 形成氢键络合物;随后,羟基氧原子攻击硅原子,形成五配位中间体;最终,氯离子离去,形成稳定的硅醚键 [5] [8]。

保护基团选择性分析

TBDMS 保护基团对一级醇表现出显著的选择性优势 [9] [10]。在 furo[3,2-b]pyridine 骨架的羟甲基保护中,TBDMS 能够选择性地保护一级羟基而不影响芳香环上的其他官能团。这种选择性源于空间位阻效应,一级醇的空间位阻较小,更容易与体积较大的 TBDMS 试剂反应 [5]。

脱保护条件与机制

TBDMS 保护基团的脱保护可通过氟离子或酸性条件实现 [3] [6]。氟离子脱保护机制涉及硅-氟键的形成,由于硅-氟键的键能(约 142 kcal/mol)远高于硅-氧键(约 112 kcal/mol),使得脱保护反应具有强大的热力学驱动力 [4]。常用的氟离子源包括 tetrabutylammonium fluoride (TBAF),反应在温和条件下即可完成 [3] [11]。

多步合成路线分析

逆合成分析策略

目标化合物 tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate 的逆合成分析揭示了多个关键的断键位点 [12] 。主要的合成挑战包括 furo[3,2-b]pyridine 核心骨架的构建、羟甲基的引入以及氨基甲酸酯官能团的形成。

Furo[3,2-b]pyridine 骨架构建路线

Furo[3,2-b]pyridine 骨架的构建采用分步环化策略 [14] [12]。首先从 2-羟基烟酸衍生物出发,通过分子内亲核取代反应(SN-Ar)构建呋喃环 [12] 。该路线的关键步骤包括:

步骤一:2,5-二氯烟酸的酯化反应,使用浓硫酸和硫酸镁在 tert-丁醇存在下进行,收率可达 92% [12]。

步骤二:tert-丁基 2-羟基乙酸酯与上述产物的串联 SN-Ar/环化反应,在氢化钠存在下于 THF 中进行,收率 86% [12]。

步骤三:三氟乙酸介导的 tert-丁基酯裂解和脱羧反应,收率 89% [12]。

钯催化交叉偶联策略

钯催化的交叉偶联反应在构建复杂 furo[3,2-b]pyridine 衍生物中发挥关键作用 [15] [16]。Sonogashira 偶联反应特别适用于引入炔基官能团,随后可通过分子内环化形成呋喃环 [14]。反应条件通常包括 10% Pd/C、CuI 作为共催化剂、三苯基膦作为配体,在乙醇中于 60°C 下进行 [14]。

氨基甲酸酯形成机制

氨基甲酸酯基团的引入采用标准的氨基甲酸酯化反应 [17] [18]。反应机制涉及胺基对氯甲酸 tert-丁酯的亲核攻击,形成四面体中间体,随后氯离子离去生成最终产物 [17]。反应通常在碱性条件下进行,以中和产生的氯化氢 [17]。

催化剂与反应条件的优化

钯催化剂体系优化

钯催化剂在 furo[3,2-b]pyridine 合成中的应用需要精确的配体调控 [16] [19]。Pd(PPh3)4 催化剂在交叉偶联反应中表现出优异的官能团耐受性,适用于温度范围 70-110°C [16]。对于更温和的反应条件,Pd2(dba)3/P(tBu)3 体系在 60-80°C 下即可获得良好收率 [19]。

铜催化体系的应用

铜催化剂在杂环合成中展现出成本效益和易得性优势 [20] [21]。CuI/PPh3 催化体系特别适用于杂环化反应,反应温度范围 80-120°C,溶剂通常选择 DMF 或 DMSO [21]。铜催化的 C-H 功能化反应能够在温和条件下实现,为复杂分子的后期修饰提供了有效途径 [20]。

反应条件优化策略

反应条件的优化遵循系统性实验设计原则 [22] [23]。温度、溶剂、催化剂用量和反应时间是影响反应结果的关键参数。对于 furo[3,2-b]pyridine 合成,最佳温度范围通常在 60-110°C 之间,过高温度可能导致产物分解或副反应增加 [24] [22]。

溶剂选择对反应结果具有显著影响。极性非质子溶剂如 DMF、THF 和 DMSO 通常表现出良好的溶解性和反应活性 [24]。在钯催化反应中,THF 和甲苯的混合溶剂体系往往能够获得最佳结果 [12]。

催化剂负载量优化

催化剂负载量的优化需要平衡反应效率和经济性考虑 [22]。对于钯催化剂,通常 5-10 mol% 的用量即可获得满意的转化率 [16] [19]。铜催化剂由于成本较低,可以使用相对较高的负载量(10-20 mol%)而不显著影响经济性 [21]。

关键中间体的合成与表征

2-羟基烟酸衍生物的制备

2-羟基烟酸作为起始原料,可通过商业采购或从吡啶-2,3-二羧酸制备 。该化合物在正常条件下稳定,熔点明确,可通过熔点、核磁共振和红外光谱进行表征 。其 CAS 号为 609-71-2,分子式为 C6H5NO3。

保护的羟甲基呋喃并吡啶中间体

2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine 是关键的中间体化合物 [25] [26]。该化合物通过保护的前体环化反应制备,对温和的酸碱条件稳定。核磁共振谱显示特征的硅甲基信号和呋喃环质子信号,质谱确认分子离子峰 [26]。

呋喃并吡啶羧酸中间体

Furo[3,2-b]pyridine-6-carboxylic acid (CAS: 122535-04-0) 是另一重要中间体 [27]。该化合物可通过相应甲酯衍生物的氧化制备,具有高熔点(>300°C)和良好稳定性 。表征方法包括硅烷化气相色谱法和酸碱滴定法,纯度通常≥96% [27]。

胺基中间体的合成与表征

2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-amine 通过硝基前体的还原反应制备。该化合物对湿气敏感,需要在惰性气氛下储存。核磁共振和质谱分析确认其结构,红外光谱显示特征的胺基伸缩振动 。

中间体稳定性与储存条件

各关键中间体的稳定性差异显著影响合成路线的设计。硅基保护的中间体通常对温和酸碱条件稳定,但需避免氟离子接触 [3]。含胺基的中间体对湿气敏感,需要在干燥条件下储存 。羧酸中间体稳定性最佳,可在常温常压下长期保存 [27]。